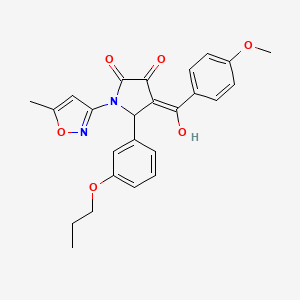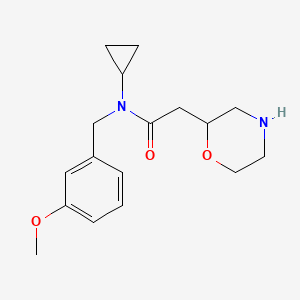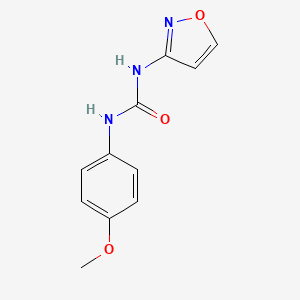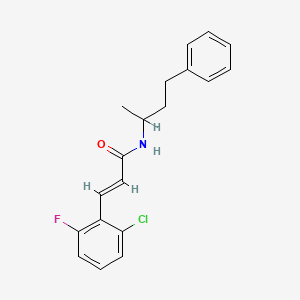![molecular formula C16H19ClN4O3 B5305509 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5305509.png)
1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol, also known as CTZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTZ is a member of the azepane class of compounds and has been shown to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol is complex and not fully understood. It is known to act as a potent inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and repair. 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival. Additionally, 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor and the TRPV1 receptor.
Biochemical and Physiological Effects:
1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has also been shown to have neuroprotective effects, to improve cognitive function, and to reduce inflammation. Additionally, 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has been shown to have analgesic effects and to modulate the activity of various ion channels and receptors.
実験室実験の利点と制限
1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has several advantages for use in lab experiments. It is a potent and selective inhibitor of topoisomerase II, making it a useful tool for studying the role of this enzyme in DNA replication and repair. 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are some limitations to the use of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol in lab experiments. It has been shown to have off-target effects on other enzymes and receptors, which can complicate data interpretation. Additionally, the mechanism of action of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol is complex and not fully understood, which can make it difficult to design experiments that specifically target its effects.
将来の方向性
There are several future directions for research on 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol. One area of interest is in the development of more potent and selective inhibitors of topoisomerase II, which could have potential therapeutic applications in cancer treatment. Another area of interest is in the development of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol analogs with improved pharmacokinetic properties, which could increase its efficacy as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol and its effects on various enzymes and receptors. Overall, 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has significant potential for therapeutic applications and warrants further investigation.
合成法
The synthesis of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol involves a multi-step process that has been described in detail in various scientific publications. The starting material for the synthesis is 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, which is reacted with 4-(hydroxymethyl)azepane in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with a base such as NaOH or KOH to yield the final product, 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol. The synthesis of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has been optimized over the years to improve yield and purity, and various modifications to the process have been reported in the literature.
科学的研究の応用
1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, and has been proposed as a potential chemotherapeutic agent. 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects and to inhibit the formation of beta-amyloid plaques. Other potential therapeutic applications of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol include the treatment of inflammation, pain, and infectious diseases.
特性
IUPAC Name |
[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]-[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c17-14-8-12(21-10-18-19-11-21)2-3-13(14)15(23)20-6-1-4-16(24,9-22)5-7-20/h2-3,8,10-11,22,24H,1,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNVYSZJIZIZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,5-dimethylphenoxy)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5305439.png)
![(3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5305441.png)
![1-acetyl-N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5305464.png)

![4-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5305486.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine](/img/structure/B5305496.png)
![4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid](/img/structure/B5305501.png)
![N-cyclopropyl-N-[(5-methyl-2-thienyl)methyl]-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxamide](/img/structure/B5305512.png)

![N,1-dimethyl-6-propyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5305526.png)
![methyl 5-({[(1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetyl]amino}methyl)-2-furoate](/img/structure/B5305529.png)
![2-(ethylthio)-5-(2-methoxyphenyl)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5305533.png)
